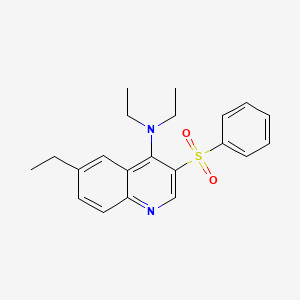

3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

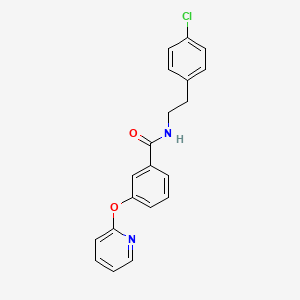

The compound is a quinoline derivative that has been substituted with a benzenesulfonyl group and three ethyl groups. Quinolines are a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . Benzenesulfonyl chloride is an organosulfur compound used to prepare sulfonamides and sulfonate esters .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a quinoline backbone with a benzenesulfonyl group attached at the 3-position and three ethyl groups attached to the nitrogen atoms .Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It’s plausible that “3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine” might exhibit similar reactivity.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, benzenesulfonyl chloride is a colorless viscous oil that dissolves in organic solvents . Quinoline is a colorless hygroscopic liquid with a strong odor . The properties of “this compound” would likely be influenced by these characteristics.Wissenschaftliche Forschungsanwendungen

Neuroprotective and Antidepressant Activity

Compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine present in the mammalian brain, demonstrate neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders. This suggests that structurally similar compounds might also exhibit significant biological effects, offering a basis for the development of new treatments for neurological conditions (Antkiewicz‐Michaluk et al., 2018).

Antimalarial Activity

The metabolism and action mechanisms of 8-aminoquinoline antimalarial agents, which share structural motifs with quinoline derivatives, have been extensively studied. These compounds have been effective against malaria, although their metabolism in individuals deficient in glucose-6-phosphate dehydrogenase could lead to erythrocyte toxicity. This highlights the importance of understanding the metabolic pathways and potential toxicities of related compounds in drug development (Strother et al., 1981).

Anti-inflammatory and Chemokine Receptor Antagonism

Research on small molecule antagonists for chemokine receptors, including studies on compounds with heterocyclic structures similar to quinolines, suggests potential applications in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. These findings indicate that quinoline derivatives could play a role in developing new therapeutic agents targeting allergic and inflammatory diseases (Willems & IJzerman, 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-4-16-12-13-19-18(14-16)21(23(5-2)6-3)20(15-22-19)26(24,25)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOZKJMEIYCOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)

![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)

![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)